molecular formula C9H9FN4 B13304027 3-(5-Fluoropyridin-2-yl)-1-methyl-1H-pyrazol-5-amine

3-(5-Fluoropyridin-2-yl)-1-methyl-1H-pyrazol-5-amine

Cat. No.: B13304027
M. Wt: 192.19 g/mol
InChI Key: IIABDDRLOTTWQR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(5-Fluoropyridin-2-yl)-1-methyl-1H-pyrazol-5-amine is a heterocyclic compound that features a fluoropyridine and a pyrazole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(5-Fluoropyridin-2-yl)-1-methyl-1H-pyrazol-5-amine typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound may involve optimizing the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and automation to scale up the production process.

Chemical Reactions Analysis

Types of Reactions

3-(5-Fluoropyridin-2-yl)-1-methyl-1H-pyrazol-5-amine can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Mechanism of Action

The mechanism of action of 3-(5-Fluoropyridin-2-yl)-1-methyl-1H-pyrazol-5-amine involves its interaction with specific molecular targets and pathways. The fluoropyridine moiety can interact with enzymes and receptors, modulating their activity. The pyrazole ring can enhance the binding affinity and specificity of the compound towards its targets .

Properties

Molecular Formula

C9H9FN4

Molecular Weight

192.19 g/mol

IUPAC Name

5-(5-fluoropyridin-2-yl)-2-methylpyrazol-3-amine

InChI

InChI=1S/C9H9FN4/c1-14-9(11)4-8(13-14)7-3-2-6(10)5-12-7/h2-5H,11H2,1H3

InChI Key

IIABDDRLOTTWQR-UHFFFAOYSA-N

Canonical SMILES

CN1C(=CC(=N1)C2=NC=C(C=C2)F)N

Origin of Product

United States

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